BMY-43748
Overview
Description
BMY-43748 is a promising antibacterial agent known for its high in vitro and in vivo antibacterial activity . It is a compound with a molecular formula of C20H17F3N4O3 and a molecular weight of 418.37 g/mol . This compound has shown potential in combating bacterial infections, making it a subject of interest in scientific research.
Preparation Methods
The synthesis of BMY-43748 involves several steps. The key synthetic route includes the formation of the core structure, followed by the introduction of functional groups. The reaction conditions typically involve the use of specific reagents and catalysts to achieve the desired product. Industrial production methods may vary, but they generally follow similar synthetic routes with optimization for large-scale production.
Chemical Reactions Analysis
BMY-43748 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
BMY-43748 has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study antibacterial activity and the mechanisms of action of similar compounds.
Biology: It is used in studies to understand bacterial resistance and the development of new antibacterial agents.
Medicine: It has potential therapeutic applications in treating bacterial infections.
Industry: It is used in the development of new antibacterial coatings and materials
Mechanism of Action
The mechanism of action of BMY-43748 involves inhibiting bacterial growth by targeting specific bacterial enzymes and pathways. It binds to bacterial DNA gyrase and topoisomerase IV, which are essential for bacterial DNA replication and transcription. This binding inhibits the enzymes’ activity, leading to the disruption of bacterial DNA processes and ultimately bacterial cell death .
Comparison with Similar Compounds
BMY-43748 is unique compared to other antibacterial agents due to its high potency and broad-spectrum activity. Similar compounds include:
Tosufloxacin: Another antibacterial agent with a similar mechanism of action but different chemical structure.
Ciprofloxacin: A widely used antibacterial agent with a similar target but different potency and spectrum of activity.
This compound stands out due to its higher efficacy and potential for use in treating resistant bacterial strains .
Properties
IUPAC Name |
7-[(3S)-3-aminopyrrolidin-1-yl]-1-(2,4-difluorophenyl)-6-fluoro-5-methyl-4-oxo-1,8-naphthyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17F3N4O3/c1-9-15-17(28)12(20(29)30)8-27(14-3-2-10(21)6-13(14)22)18(15)25-19(16(9)23)26-5-4-11(24)7-26/h2-3,6,8,11H,4-5,7,24H2,1H3,(H,29,30)/t11-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKYPQEVVXGJKIJ-NSHDSACASA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CCC(C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=C2C(=O)C(=CN(C2=NC(=C1F)N3CC[C@@H](C3)N)C4=C(C=C(C=C4)F)F)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17F3N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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